3-Bromo-2-fluorobenzonitrile
Overview
Description
3-Bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 2nd positions, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-fluorobenzonitrile can be synthesized through various methods. One common approach involves the bromination of 2-fluorobenzonitrile using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step reactions. For example, starting with 2-fluorobenzonitrile, bromination can be carried out using N-bromosuccinimide in a suitable solvent like dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
- Substitution reactions can yield various substituted benzonitriles.
- Oxidation of the nitrile group can produce benzoic acid derivatives.
- Reduction of the nitrile group can result in benzylamine derivatives.
Scientific Research Applications
3-Bromo-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzonitrile depends on its specific applicationThe bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for designing drugs with specific biological activities .
Comparison with Similar Compounds
- 2-Bromo-3-fluorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 3-Bromo-4-fluorobenzonitrile
Comparison: 3-Bromo-2-fluorobenzonitrile is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This positional arrangement can significantly affect the compound’s chemical reactivity and physical properties compared to its isomers. For instance, the electronic effects of the substituents can alter the compound’s behavior in substitution reactions, making it more or less reactive than its analogs .
Properties
IUPAC Name |
3-bromo-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKVZJOQZLIOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375618 | |
Record name | 3-Bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840481-82-5 | |
Record name | 3-Bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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